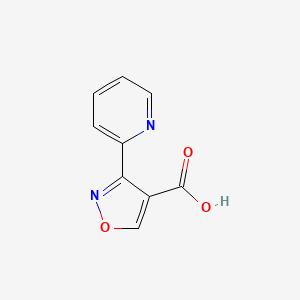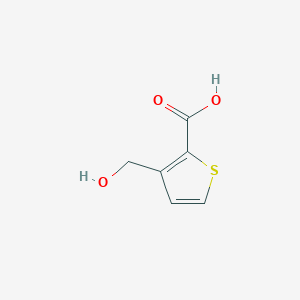
2-Thiophenecarboxylic acid, 3-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- is a heterocyclic compound containing a thiophene ring, which is a five-membered ring with one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- can be achieved through several methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction between ynones or ynoates and 2-mercapto acetate . This method is known for its efficiency in generating thiophene derivatives.
Industrial Production Methods
Industrial production of 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield thiophene-2,3-dicarboxylic acid, while substitution reactions can introduce functional groups such as halogens or alkyl groups into the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
3-Methyl-2-thiophenecarboxylic acid: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.
Uniqueness
2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the thiophene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
14300-67-5 |
|---|---|
Molekularformel |
C6H6O3S |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
3-(hydroxymethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7H,3H2,(H,8,9) |
InChI-Schlüssel |
PRAILKFQHXJMPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1CO)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
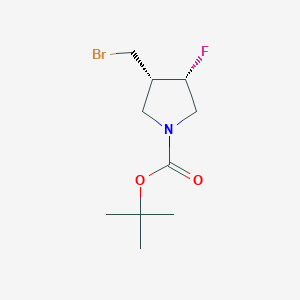

![{3-Chloro-4,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B8566780.png)

![N-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)-1,3-benzoxazol-2-amine](/img/structure/B8566786.png)



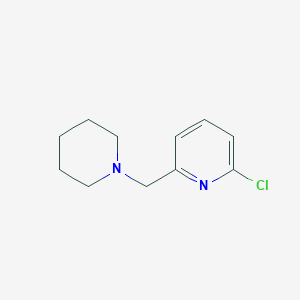
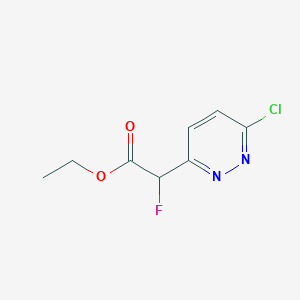
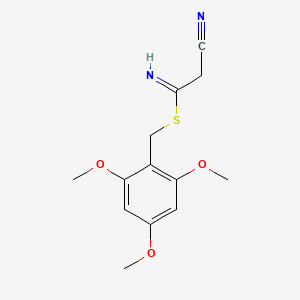
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B8566838.png)

